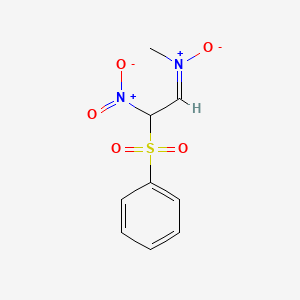 2-(benzènesulfonyl)-2-nitroéthylidèneoxidoazanium CAS No. 478042-68-1"
>
2-(benzènesulfonyl)-2-nitroéthylidèneoxidoazanium CAS No. 478042-68-1"
>
(E)-2-(benzènesulfonyl)-2-nitroéthylidèneoxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium is a chemical compound with a complex structure that includes nitro, phenylsulfonyl, and ammoniumolate groups
Applications De Recherche Scientifique
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include nitro compounds, sulfonyl chlorides, and ammonium salts. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to amines under specific conditions.
Substitution: The phenylsulfonyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or metal hydrides, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitro group can lead to the formation of nitroso or nitrate compounds, while reduction can yield amines. Substitution reactions can produce a wide range of derivatives with different functional groups .
Mécanisme D'action
The mechanism of action of (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, affecting cellular processes. The phenylsulfonyl group can interact with proteins and enzymes, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium: shares similarities with other nitro and sulfonyl-containing compounds.
Nitrobenzene: Contains a nitro group attached to a benzene ring.
Phenylsulfonyl chloride: Contains a sulfonyl group attached to a benzene ring.
Uniqueness
What sets (E)-[2-(benzenesulfonyl)-2-nitroethylidene](methyl)oxidoazanium apart is its combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-N-methyl-2-nitroethanimine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5S/c1-10(12)7-9(11(13)14)17(15,16)8-5-3-2-4-6-8/h2-7,9H,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENWOSXLNBNKU-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CC([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/[N+](=C\C([N+](=O)[O-])S(=O)(=O)C1=CC=CC=C1)/[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
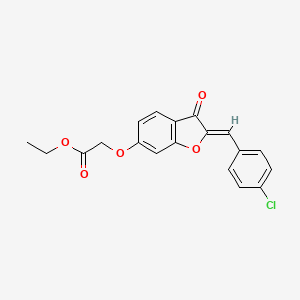
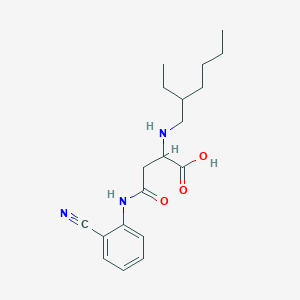
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)
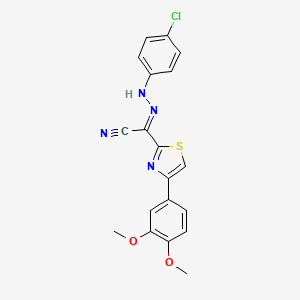
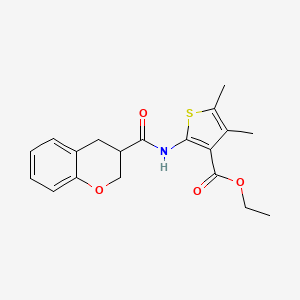
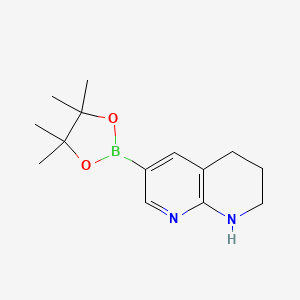
![4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
![2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2382366.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)
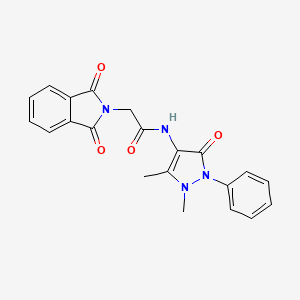
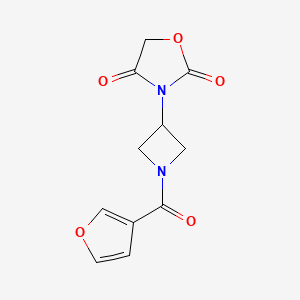
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382370.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide](/img/structure/B2382371.png)

